molecular formula C34H64O4 B10765625 5-POHSA-d14

5-POHSA-d14

Cat. No.: B10765625
M. Wt: 551.0 g/mol
InChI Key: HADGPAWFBKHJNM-GGXFLRFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-POHSA-d14 involves the esterification of palmitoleic acid at the 5th carbon of hydroxy stearic acid. The deuterium atoms are incorporated at specific positions to create the deuterated form . The reaction conditions typically involve the use of solvents such as methyl acetate, dimethylformamide, dimethyl sulfoxide, and ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is stored at -20°C to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: 5-POHSA-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as ethanol and dimethyl sulfoxide . The reaction conditions are optimized to ensure the stability and integrity of the compound during the analysis.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 5-POHSA-d14 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry-based quantification. The incorporation of deuterium atoms enhances its stability and allows for precise measurement of 5-POHSA levels in various research applications .

Properties

Molecular Formula

C34H64O4

Molecular Weight

551.0 g/mol

IUPAC Name

5-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-/i16D2,18D2,20D2,22D2,24D2,26D2,31D2

InChI Key

HADGPAWFBKHJNM-GGXFLRFQSA-N

Isomeric SMILES

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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